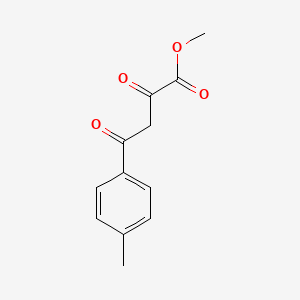

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINBBVVRYVUFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308732 | |

| Record name | methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39757-29-4 | |

| Record name | 39757-29-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, a versatile building block in modern organic synthesis. With applications ranging from pharmaceutical development to materials science, a thorough understanding of this compound's characteristics is essential for its effective utilization in research and development.

Compound Identification and Core Properties

This compound, also known as Methyl 2,4-dioxo-4-(p-tolyl)butanoate, is a dicarbonyl compound featuring a β-keto ester moiety and a p-tolyl group. This structure imparts a unique reactivity profile that makes it a valuable intermediate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O₄ | |

| Molecular Weight | 220.22 g/mol | |

| CAS Number | 39757-29-4 | |

| Appearance | White crystalline solid | |

| Melting Point | 48-55 °C |

Synthesis and Mechanistic Insights

The primary synthetic route to this compound and related β-keto esters is the Claisen condensation . This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.[1]

For the synthesis of the title compound, a suitable approach involves the crossed Claisen condensation between p-methylacetophenone and dimethyl oxalate. The causality behind this choice lies in the reactivity of the starting materials. p-Methylacetophenone provides the p-tolyl ketone moiety, while dimethyl oxalate serves as the source of the methyl ester and the adjacent carbonyl group.

A strong base, such as sodium methoxide or sodium hydride, is required to deprotonate the α-carbon of p-methylacetophenone, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. Subsequent elimination of a methoxide ion leads to the formation of the β-keto ester product.

Sources

"Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate" CAS number 39757-29-4

An In-depth Technical Guide to Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate (CAS: 39757-29-4)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile β-keto ester that serves as a valuable intermediate in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical characteristics, and potential applications, grounding all claims in established chemical principles and authoritative sources.

Introduction and Strategic Importance

This compound (CAS No. 39757-29-4) is an organic compound featuring a sophisticated molecular architecture that includes a methylphenyl group and a dioxobutanoate moiety.[1] This structure, containing both ester and ketone functional groups, positions it as a highly reactive and useful building block for the synthesis of more complex molecules.[1] Its role as a β-keto ester makes it particularly significant in the construction of heterocyclic compounds and other scaffolds of interest in medicinal chemistry and materials science. While often used as an intermediate, its potential biological activity is also an area of interest for pharmaceutical research.[1]

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 39757-29-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₂O₄ | [1][3][4][7] |

| Molecular Weight | 220.22 g/mol | [3][7] |

| IUPAC Name | This compound | [4] |

| Synonyms | Methyl 2,4-Dioxo-4-o-tolylbutanoate | [1] |

| Appearance | Solid or crystalline substance | [1][4] |

| Solubility | Soluble in organic solvents | [1] |

| SMILES | COC(=O)C(=O)CC(=O)c1ccc(C)cc1 | [4] |

| InChI | InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3 | [4] |

Synthesis via Crossed Claisen Condensation: Mechanism and Protocol

The most logical and efficient synthesis of this compound is achieved through a Crossed Claisen Condensation . This powerful carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound, in this case, an ester and a ketone.[8] Specifically, it involves the reaction of 4'-methylacetophenone with dimethyl oxalate.

The Causality Behind the Experimental Design

The choice of a Crossed Claisen reaction is strategic. For a successful crossed condensation that avoids a complex mixture of products, one of the reactants should ideally lack α-hydrogens, making it unable to enolize and act only as the electrophilic "acceptor".[9][10] Dimethyl oxalate, (CO₂Me)₂, fits this requirement perfectly. The other reactant, 4'-methylacetophenone, possesses acidic α-protons and can be readily deprotonated to form a nucleophilic enolate "donor".[10]

A strong, non-nucleophilic base is essential to drive the reaction. Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used, as they are strong enough to deprotonate the ketone.[8][9] The alkoxide base must match the alkoxy group of the ester to prevent transesterification.[11] The final deprotonation of the resulting β-dicarbonyl product is a highly favorable acid-base reaction, which serves as the thermodynamic driving force for the entire condensation.[8][12][13]

Reaction Mechanism

The synthesis proceeds through the following key steps:

-

Enolate Formation: The alkoxide base abstracts an acidic α-proton from 4'-methylacetophenone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate, forming a tetrahedral intermediate.

-

Alkoxide Elimination: The intermediate collapses, expelling a methoxide leaving group to form the final carbon skeleton.

-

Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups, which is rapidly removed by the methoxide base. This irreversible step pulls the equilibrium towards the product.[9][12]

-

Protonation: A final acidic workup neutralizes the enolate to yield the target compound, this compound.[12]

Caption: Mechanism of Crossed Claisen Condensation for synthesis.

Experimental Protocol

This protocol is a representative procedure based on the principles of the Claisen Condensation.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous methanol (150 mL). Carefully add sodium metal (1.2 eq) in small portions to generate sodium methoxide in situ.

-

Reaction: Once all the sodium has reacted, cool the solution to 0°C. Add a solution of 4'-methylacetophenone (1.0 eq) and dimethyl oxalate (1.1 eq) in anhydrous methanol dropwise over 30 minutes with constant stirring.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly acidify by adding cold 1 M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization Profile

To validate the structure and purity of the synthesized product, a combination of spectroscopic methods is employed. The expected data are as follows:

-

¹H NMR: The spectrum should show a singlet for the methyl group on the tolyl ring (~2.4 ppm), aromatic protons in the p-substituted pattern (~7.2-7.9 ppm), a singlet for the methylene protons flanked by two carbonyls (~4.0 ppm), and a singlet for the methyl ester protons (~3.9 ppm).

-

¹³C NMR: Characteristic signals would include the methyl carbon of the tolyl group (~21 ppm), the methylene carbon (~45 ppm), the methyl ester carbon (~53 ppm), aromatic carbons (~128-145 ppm), and three distinct carbonyl carbons: the ester carbonyl (~165 ppm) and the two ketone carbonyls (~185-195 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C=O stretching absorptions. One would expect to see a band for the ester carbonyl (~1740 cm⁻¹), the aromatic ketone (~1680 cm⁻¹), and the α-keto group (~1720 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 220.22 g/mol .

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its structural analogs are widely used in several research areas.[14][15][16]

-

Pharmaceutical Synthesis: As a 1,3-dicarbonyl compound, it is a classic precursor for synthesizing five- and six-membered heterocyclic rings like pyrazoles, isoxazoles, and pyrimidines. These scaffolds are prevalent in a vast array of pharmacologically active agents, including anti-inflammatory, analgesic, and anticancer drugs.[14][15][16]

-

Agrochemicals: The compound can be used to develop new pesticides and herbicides.[14][16] The aroylpyruvate core is a known toxophore in certain classes of agrochemicals.

-

Materials Science: It can serve as a monomer or building block for creating specialty polymers, coatings, or dyes where the aromatic and dicarbonyl functionalities can be tailored to achieve specific properties.[14][17]

Caption: Potential synthetic applications of the title compound.

Safety and Handling

According to available safety data sheets, standard laboratory precautions should be observed when handling this compound.[6] It is intended for research and development use only and not for medicinal or household applications.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. In case of contact, follow standard first-aid measures.[6]

Conclusion

This compound is a highly functionalized and valuable chemical intermediate. Its synthesis via a Crossed Claisen Condensation is a robust and well-understood process. The presence of multiple reactive sites—an aromatic ring, two distinct ketone groups, and an ester—makes it a versatile precursor for a wide range of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

- Claisen Condens

- Video: Esters to β-Ketoesters: Claisen Condens

- Claisen condens

- 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]

- CAS NO. 39757-29-4 | Methyl 4-(4-methylphenyl)

- Methyl 4-(4-methoxyphenyl)

- Methyl4-(4-methylphenyl)

- Methyl 4-(4-methylphenyl)

- Methyl 4-(4-bromophenyl)

- 9.

Sources

- 1. CAS 39757-29-4: Methyl 4-(4-Methylphenyl)-2,4-Dioxobutanoa… [cymitquimica.com]

- 2. keyorganics.net [keyorganics.net]

- 3. scbt.com [scbt.com]

- 4. Lifechemicals Shop [shop.lifechemicals.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. Methyl4-(4-methylphenyl)-2,4-dioxobutanoate [myskinrecipes.com]

- 8. Claisen condensation - Wikipedia [en.wikipedia.org]

- 9. Claisen Condensation [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 14. jk-sci.com [jk-sci.com]

- 15. chemimpex.com [chemimpex.com]

- 16. jk-sci.com [jk-sci.com]

- 17. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Molecular Structure of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

This document provides a comprehensive technical overview of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, a β,γ-dioxo ester of significant interest in synthetic chemistry. As a versatile building block, its utility in the development of novel pharmaceutical and agrochemical compounds is noteworthy.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of its synthesis, the underlying chemical principles, and the multi-faceted spectroscopic techniques required for its structural verification. We will move beyond simple protocols to explain the causal relationships that govern experimental design, ensuring a robust and reproducible understanding of this molecule.

Compound Profile

A foundational understanding begins with the compound's basic chemical identity. The following table summarizes its key properties and identifiers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonym(s) | Methyl 2,4-dioxo-4-(p-tolyl)butanoate | [3] |

| CAS Number | 39757-29-4 | [3][4] |

| Molecular Formula | C₁₂H₁₂O₄ | [4] |

| Molecular Weight | 220.22 g/mol | [4] |

| Appearance | Predicted: Off-white to yellow solid |

Synthesis Strategy: The Crossed Claisen Condensation

The molecular architecture of this compound is most logically assembled via a Crossed Claisen Condensation. This powerful carbon-carbon bond-forming reaction is ideal for coupling two different esters.[5][6]

Causality of Reactant Selection

The success of a Crossed Claisen Condensation hinges on preventing a statistical mixture of all four possible products.[6] To achieve selectivity, the experimental design must involve one ester that can act as the nucleophile (by forming an enolate) and one that can only act as the electrophile.

-

The Enolizable Partner (Nucleophile Precursor): Dimethyl oxalate is selected. Its α-protons are not acidic, but it provides the core two-carbon keto-ester unit. The reaction is typically initiated by the enolate formed from the other ester.

-

The Non-Enolizable Partner (Electrophile): Methyl 4-methylbenzoate is the ideal electrophile. It lacks α-protons and therefore cannot self-condense, eliminating a major pathway for side-product formation.[6]

-

The Base: Sodium methoxide (NaOMe) is used as the base. Critically, the alkoxide of the base must match the alkoxy group of the enolizable ester to prevent transesterification, which would complicate the product mixture.[5][7]

The overall reaction is driven to completion by the deprotonation of the newly formed β-dicarbonyl product, which is significantly more acidic (pKa ≈ 11) than the alcohol byproduct (methanol, pKa ≈ 16).[8] This irreversible acid-base step thermodynamically favors product formation.[7][9]

Caption: Synthetic workflow for this compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning checkpoints and expected observations are included to ensure the reaction is proceeding as intended.

-

Setup & Inert Atmosphere:

-

Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Causality: The exclusion of atmospheric moisture is critical. The alkoxide base and the intermediate enolates are highly reactive towards water, which would quench the reaction.

-

-

Reagent Addition:

-

Charge the flask with dry toluene (solvent) and sodium methoxide (1.1 equivalents).

-

In a separate flask, prepare a solution of methyl 4-methylbenzoate (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in dry toluene.

-

Add the ester solution dropwise to the stirred base suspension at room temperature over 30 minutes.

-

Causality: A slight excess of dimethyl oxalate ensures the complete consumption of the more valuable non-enolizable ester. Slow addition controls any exotherm.

-

-

Reaction & Monitoring:

-

Heat the reaction mixture to reflux (approx. 110°C) for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the limiting reactant (methyl 4-methylbenzoate).

-

Validation: A successful reaction will show the appearance of a new, more polar spot corresponding to the product enolate.

-

-

Workup & Isolation:

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 1M aqueous HCl to quench the reaction and protonate the product enolate. The pH should be adjusted to ~2-3.

-

Causality: The final product is the neutral β-ketoester, which is formed upon acidification.[9]

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to yield a crude solid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography.

-

Validation: A sharp melting point and a single spot on TLC indicate high purity.

-

Structural Elucidation: A Spectroscopic Triad

Confirmation of the molecular structure is achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: Workflow for the spectroscopic confirmation of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation data.

-

Expected Molecular Ion (M⁺): For C₁₂H₁₂O₄, the high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]⁺ at m/z 220.0736, confirming the elemental composition.

-

Key Fragmentation Patterns:

-

m/z 189: Loss of a methoxy radical (•OCH₃) from the ester.

-

m/z 119: Cleavage yielding the 4-methylbenzoyl cation ([CH₃C₆H₄CO]⁺), a very stable fragment.

-

m/z 91: Loss of CO from the 119 fragment, giving the tolyl cation ([C₇H₇]⁺).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The presence of multiple carbonyl groups makes this a key technique.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2960-2850 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

| ~1745 | C=O Stretch | Methyl Ester Carbonyl |

| ~1720 | C=O Stretch | Aliphatic Ketone Carbonyl |

| ~1685 | C=O Stretch | Aryl Ketone Carbonyl |

| ~1610, ~1515 | C=C Stretch | Aromatic Ring |

| ~1250-1100 | C-O Stretch | Ester C-O |

Causality: The three distinct C=O stretching frequencies are the most diagnostic feature. The ester carbonyl appears at the highest frequency. The aryl ketone is conjugated with the benzene ring, which lowers its stretching frequency compared to the simple aliphatic ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive carbon-hydrogen framework and connectivity.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet (d) | 2H | Aromatic H (ortho to C=O) |

| ~7.30 | Doublet (d) | 2H | Aromatic H (meta to C=O) |

| ~6.50* | Singlet (s) | 1H | Methylene CH ₂ |

| ~3.90 | Singlet (s) | 3H | Ester OCH ₃ |

| ~2.45 | Singlet (s) | 3H | Aromatic CH ₃ |

*Note: The methylene protons (CH₂) are adjacent to two carbonyl groups, making them acidic and potentially subject to keto-enol tautomerism. In many β-dicarbonyl systems, a significant portion of the molecule exists as the enol tautomer, which would dramatically change the spectrum (e.g., disappearance of the CH₂ signal and appearance of a new vinyl C-H and a broad enolic O-H signal). The exact position and form depend heavily on the solvent and concentration. The table above represents the keto form.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type |

| ~195 | Aryl Ketone (C=O) |

| ~188 | Aliphatic Ketone (C=O) |

| ~162 | Ester (C=O) |

| ~145 | Aromatic C (quaternary, C-CH₃) |

| ~132 | Aromatic C (quaternary, C-C=O) |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~53 | Ester OCH₃ |

| ~48 | Methylene CH₂ |

| ~22 | Aromatic CH₃ |

Conclusion and Applications

The synthesis and structural verification of this compound are achieved through a well-designed Crossed Claisen Condensation and a complementary suite of spectroscopic methods. Each analytical technique provides indispensable, non-overlapping information that, when combined, confirms the molecule's identity with high confidence. As a functionalized intermediate, this compound holds potential for the synthesis of more complex molecular targets in medicinal chemistry and materials science, where the dioxobutanoate moiety can be further elaborated.[1][10]

References

- JoVE. (2025).

- Chemistry LibreTexts. (2014). 19.

- Organic Chemistry Portal.

- Wikipedia.

- Master Organic Chemistry. (2020).

- Santa Cruz Biotechnology, Inc. methyl 4-(4-methylphenyl)

- J&K Scientific. Methyl 4-(4-methoxyphenyl)

- J&K Scientific. Methyl 4-(4-methoxyphenyl)

- Chem-Impex International. Methyl 4-(4-methylphenyl)

- African Rock Art. Methyl 4-(4-methylphenyl)

- BLDpharm. 39757-29-4|Methyl 2,4-dioxo-4-(p-tolyl)

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 39757-29-4|Methyl 2,4-dioxo-4-(p-tolyl)butanoate|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 10. jk-sci.com [jk-sci.com]

A Technical Guide to Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary: Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate is a β,δ-diketo ester of significant interest to the chemical and pharmaceutical sciences. Its molecular framework, featuring a reactive 1,3-dicarbonyl moiety linked to an aromatic system, makes it a versatile building block for the synthesis of complex heterocyclic compounds and other advanced organic molecules. This guide provides a comprehensive overview of its chemical identity, a detailed, field-tested synthetic protocol, an analysis of its chemical reactivity, and a discussion of its applications, particularly in the realm of drug discovery. The content herein is curated for researchers, medicinal chemists, and process development scientists.

Chemical Identity and Physicochemical Properties

This compound is a member of the aryl-dioxobutanoate class of compounds. The correct IUPAC name for the topic compound has been confirmed through database verification.[1] Its key identifiers and properties are summarized below.

Nomenclature and Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 39757-29-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₂O₄ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC | [4] |

| InChI Key | Not readily available |

Physicochemical Properties

Detailed experimental data for the target compound is not extensively published. The data below is based on information from chemical suppliers and predictions for structurally related compounds.

| Property | Value | Source(s) / Notes |

| Physical State | Solid (predicted) | Based on similar structures. |

| Melting Point | Data not available | A related compound, Methyl 4-(4-methylphenyl)-4-oxobutanoate, has a melting point of 48-55 °C.[5] |

| Boiling Point | Data not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water (predicted). |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via a crossed Claisen condensation.[6] This strategy involves the reaction of an ester with enolizable α-hydrogens (methyl acetate or a derivative) with an ester that lacks them (a methyl p-toluate derivative).

Retrosynthetic Analysis

A logical disconnection approach points to a Claisen condensation between a methyl p-toluate and methyl pyruvate or a related C3 synthon. A more common and practical laboratory approach involves the condensation of methyl p-toluate and methyl acetate.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 39757-29-4 [chemicalbook.com]

- 4. 4-(2-Methylphenyl)-2,4-dioxobutanoic acid | C11H10O4 | CID 510658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Claisen Condensation [organic-chemistry.org]

An Investigator's Guide to the Mechanism of Action of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

A Senior Application Scientist's Perspective on Elucidating a Novel Compound's Biological Function

Foreword: Embracing the Unknown

In drug discovery and development, we are often confronted with novel chemical entities whose biological activities are yet to be defined. Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate is one such compound. Publicly available data on its specific mechanism of action is scarce, presenting not a roadblock, but an opportunity for systematic scientific investigation.[1] This guide is structured not as a statement of known facts, but as a comprehensive roadmap for the research scientist. It outlines a logical, evidence-based workflow to hypothesize, identify, and validate the mechanism of action for this and similar novel compounds, grounded in established biochemical and biophysical principles.

Structural Analysis and Hypothesis Generation

The first step in understanding a molecule's function is to analyze its structure for known pharmacophores or reactive moieties. The structure of this compound reveals a critical chemical feature: a β-diketo acid (DKA) moiety.

Caption: Experimental workflow for elucidating the mechanism of action.

Phase 1: Target Identification

The initial goal is to identify which protein(s) in the proteome our compound of interest interacts with. A multi-pronged approach is most effective.

A. In Silico Screening: Computational docking studies can be performed to predict the binding of this compound to the active sites of a library of known metalloenzymes. This provides a prioritized list of potential targets for wet-lab validation.

B. Biochemical Screening: The compound can be screened against commercially available panels of purified enzymes, particularly those with divalent metal cofactors (e.g., MMPs, HDACs, phosphatases, integrases). A positive "hit" in these assays provides direct evidence of interaction.

C. Chemical Proteomics: This is a powerful, unbiased method for identifying cellular targets. [2][3][4]The compound can be modified with a linker and an affinity tag (e.g., biotin) to create a "bait" molecule. This bait is incubated with cell lysate, and any proteins that bind are "pulled down" and identified using mass spectrometry. [2][5]This approach can uncover novel or unexpected targets. [6]

Phase 2: Mechanism Validation

Once one or more putative targets are identified, the next phase is to rigorously validate the interaction and confirm the hypothesized mechanism.

A. Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standard for confirming a direct physical interaction between a small molecule and a protein target. [7][8][9][10]They provide quantitative data on binding affinity (KD), and the kinetics of association (ka) and dissociation (kd). [8][11] B. Enzyme Kinetics: Enzyme inhibition assays are crucial for characterizing the functional consequence of binding. These experiments determine the compound's potency (IC₅₀) and the inhibition constant (Ki), and can elucidate the mode of inhibition (e.g., competitive, non-competitive). ITC can also be directly used to measure enzyme kinetics by monitoring the heat change of the reaction in real-time. [12][13][14][15] C. Cell-Based Assays: To demonstrate that the compound is active in a biological context, cell-based assays are essential. These assays should measure a downstream consequence of target inhibition. For example, if the target is an enzyme in a specific signaling pathway, one could measure changes in the phosphorylation of a downstream substrate or changes in gene expression.

D. Structural Biology: The definitive proof of the mechanism of action comes from solving the high-resolution structure of the compound bound to its target enzyme, typically via X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM). This would visualize the precise interactions, including the chelation of the active site metal ions, confirming the initial hypothesis.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following section provides detailed, step-by-step protocols for key validation experiments.

Protocol 1: Direct Binding Affinity Measurement using Surface Plasmon Resonance (SPR)

Objective: To confirm direct binding of this compound to a putative target protein and to quantify the binding affinity (KD).

Methodology:

-

Immobilization: The purified target protein (ligand) is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). [8]2. Analyte Preparation: Prepare a dilution series of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+), typically ranging from 0.1 nM to 10 µM. A DMSO concentration match across all samples is critical.

-

Binding Measurement: Inject the analyte solutions sequentially over the sensor chip surface at a constant flow rate. [8]The SPR instrument detects changes in the refractive index at the surface as the analyte binds to the immobilized ligand, generating a real-time sensorgram. [8]4. Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). [8]

Caption: Key kinetic parameters obtained from SPR analysis.Parameter Description Typical Units ka Association Rate Constant M⁻¹s⁻¹ kd Dissociation Rate Constant s⁻¹ KD Equilibrium Dissociation Constant M (e.g., nM, µM)

Protocol 2: Enzyme Inhibition and Kinetic Analysis using Isothermal Titration Calorimetry (ITC)

Objective: To determine the potency (IC₅₀) and inhibition constant (Ki) of the compound against the target enzyme.

Methodology:

-

Enthalpy Determination: Perform a single-injection experiment where a high concentration of substrate is injected into the enzyme solution to ensure complete conversion, allowing for the determination of the total reaction enthalpy (ΔH). [12]2. Kinetic Assay Setup: Place the enzyme and varying concentrations of the inhibitor in the ITC sample cell. The substrate is placed in the injection syringe. [12]3. Titration: Perform multiple injections of the substrate into the enzyme-inhibitor mixture. The ITC instrument measures the heat rate (power) produced by the enzymatic reaction after each injection. [15]4. Data Acquisition: The rate of the reaction is directly proportional to the measured thermal power. [14]5. Data Analysis: Plot the reaction velocity against the substrate concentration to generate Michaelis-Menten curves for each inhibitor concentration. These data are then used to create Lineweaver-Burk plots to determine the mode of inhibition and calculate the Ki value.

Caption: Hypothesized inhibitory mechanism via metal chelation.

Conclusion and Future Directions

While the precise biological role of this compound remains to be elucidated, its chemical structure provides a strong, testable hypothesis: it functions as a metalloenzyme inhibitor via chelation of the active site metal cofactor. The experimental framework detailed in this guide—from broad, unbiased screening to specific, quantitative validation—provides a robust pathway to uncover its mechanism of action. Successful identification and validation of its target would not only demystify this particular compound but could also pave the way for its development as a chemical probe to study biological pathways or as a lead compound in future drug discovery programs. The principles of structural analysis, hypothesis-driven experimentation, and orthogonal validation are the cornerstones of modern pharmaceutical research and will be instrumental in defining the scientific narrative of this novel molecule.

References

- Grobler, J. A., Stillmock, K., Hu, B., Witmer, M., Felock, P., Espeseth, A. S., ... & Hazuda, D. J. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. Proceedings of the National Academy of Sciences, 99(10), 6661-6666. [Link]

- de la Cruz, L. F., & Mandyam, R. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-9. [Link]

- Hombrouck, A., & Debyser, Z. (2008). Raltegravir: molecular basis of its mechanism of action. Médécine et maladies infectieuses, 38, S12-S16. [Link]

- deNovo Biolabs. (n.d.). How does SPR work in Drug Discovery?. deNovo Biolabs.

- BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.

- Zhang, Y., Yang, M., Li, X., & Li, S. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 28(15), 5849. [Link]

- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681-708. [Link]

- Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175-1191. [Link]

- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. [Link]

- Rajendran, S., Sivakumar, S., & Veerasamy, R. (2018). Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Expert Opinion on Drug Discovery, 13(4), 343-353. [Link]

- Med simplified. (2024, March 14). Pharmacology of Raltegravir (Isentress); Pharmacokinetics, Mechanism of Action, Uses, Effects [Video]. YouTube. [Link]

- Parker, C. G., & Pratt, M. R. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. RSC chemical biology, 2, 146-168. [Link]

- Malvern Panalytical. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare.

- Summa, V., Petrocchi, A., Bonelli, F., Crescenzi, B., Dong, J., Fardis, M., ... & Fiore, F. (2008). Raltegravir: The First HIV Type 1 Integrase Inhibitor. Clinical Infectious Diseases, 47(7), 969-977. [Link]

- Homework.Study.com. (n.d.). What is the mechanism of action of the HIV drug raltegravir?. Homework.Study.com.

- JoVE. (2022, September 15). Isothermal Titration Calorimetry To Characterize Enzymatic Reactions l Protocol Preview [Video]. YouTube. [Link]

- Garen, C., & Reitz, J. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 598739. [Link]

- Special Issue "β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications". (n.d.). MDPI.

- Malvern Panalytical. (2020, May 28). Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. Malvern Panalytical. [Link]

- Garen, C., & Reitz, J. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 598739. [Link]

- Grobler, J. A., Stillmock, K., Hu, B., Witmer, M., Felock, P., Espeseth, A. S., ... & Hazuda, D. J. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. Proceedings of the National Academy of Sciences, 99(10), 6661-6666. [Link]

- ResearchGate. (2016, July 24). How to find out the mechanism of action of unknown drug without applying molecular modelling?.

- Tieu, W., & Ramos, J. W. (2020). Targeting Metalloenzymes for Therapeutic Intervention. Molecules, 25(21), 5025. [Link]

- Sam, B., Sonar, V. N., Gaikwad, H. K., Maddi, V. S., & Ronad, P. M. (2013). Synthesis, docking, and biological studies of phenanthrene β-diketo acids as novel HIV-1 integrase inhibitors. Bioorganic & medicinal chemistry letters, 23(22), 6146-6151. [Link]

- Eynde, X. V., Bissy, D., & Cirri, E. (2024). Identification of first active compounds in drug discovery. how to proceed?. Frontiers in Drug Discovery, 3. [Link]

- Sam, B., Sonar, V. N., Gaikwad, H. K., Maddi, V. S., & Ronad, P. M. (2013). Synthesis, docking, and biological studies of phenanthrene β-diketo acids as novel HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(22), 6146-6151. [Link]

- Sharma, R., Kumar, V., & Sharma, K. (2017). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 6(3). [Link]

- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]

- Al-Ayed, A. S., & Al-Majid, A. M. (2022). Recent Developments in the Synthesis of β-Diketones. Molecules, 27(19), 6524. [Link]

- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]

- Zhang, Z. Y., & Lee, S. Y. (2012). Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors. ACS medicinal chemistry letters, 3(10), 830-834. [Link]

- National Center for Biotechnology Information. (n.d.). Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. PubChem.

- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]

- Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray.

- Lokey, R. S. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. ACS chemical biology, 15(9), 2337-2339. [Link]

- Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Identifying mechanism-of-action targets for drugs and probes.

- ResearchGate. (n.d.). Structures of metalloenzyme inhibitors complexed to their target. ResearchGate.

- Kiefer, J. R., & Cohen, S. M. (2016). Investigating the Selectivity of Metalloenzyme Inhibitors. ACS medicinal chemistry letters, 7(11), 1013-1018. [Link]

- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.

- Wang, Y., Zhang, Y., & Liu, H. (2024). Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. Molecules, 29(5), 1096. [Link]

- Adamek, R. (2020). The use of Metal-Binding Pharmacophores as Druglike Small Molecule Metalloenzyme Inhibitors. eScholarship. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pubs.acs.org [pubs.acs.org]

- 7. portlandpress.com [portlandpress.com]

- 8. denovobiolabs.com [denovobiolabs.com]

- 9. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 10. lifesensors.com [lifesensors.com]

- 11. tandfonline.com [tandfonline.com]

- 12. biocompare.com [biocompare.com]

- 13. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]

- 14. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]

- 15. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Latent Therapeutic Potential of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate: A Technical Guide for Drug Discovery

Introduction: Unveiling the Significance of the 2,4-Dioxobutanoate Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged chemical scaffolds are paramount to the development of novel therapeutics. The 4-aryl-2,4-dioxobutanoic acid moiety represents one such versatile pharmacophore, demonstrating a remarkable capacity for interaction with a diverse array of biological targets. Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate stands as a quintessential example of a key intermediate, providing a foundational framework for the synthesis of a multitude of biologically active molecules. While this specific ester may often be viewed as a synthetic precursor rather than an end-stage therapeutic itself, an in-depth understanding of its chemical properties and its role in generating bioactive derivatives is crucial for researchers in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of this compound, with a primary focus on the extensive biological activities exhibited by its derivatives. We will delve into the synthetic routes to access this valuable intermediate and explore the therapeutic avenues that have been successfully pursued through its chemical modification. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the potential of this chemical class.

Chemical Profile and Synthesis

This compound is a dicarbonyl compound with the chemical formula C₁₂H₁₂O₄. Its structure, characterized by a tolyl group attached to a 2,4-dioxobutanoate methyl ester, provides a unique combination of aromatic and dicarbonyl functionalities. This arrangement is pivotal to its utility as a synthetic intermediate.

The synthesis of this compound and its analogs typically involves a Claisen condensation reaction between a substituted acetophenone and a dialkyl oxalate. In this case, 4'-methylacetophenone reacts with dimethyl oxalate in the presence of a strong base, such as sodium methoxide, to yield the desired product.

Figure 1: General synthetic scheme for this compound.

This straightforward and efficient synthesis makes the 4-aryl-2,4-dioxobutanoate scaffold readily accessible for further chemical exploration and the generation of compound libraries for biological screening.

The Biological Activity Landscape of 4-Aryl-2,4-dioxobutanoate Derivatives

The true potential of this compound lies in its capacity to serve as a building block for a wide range of biologically active molecules. The 2,4-dioxobutanoic acid moiety is a known metal-chelating pharmacophore, which is a key feature in the inhibition of various metalloenzymes.

Antiviral Activity: Targeting Influenza Virus Endonuclease

A significant area of investigation for 4-substituted 2,4-dioxobutanoic acid derivatives has been in the development of antiviral agents, particularly against the influenza virus. These compounds have been identified as potent inhibitors of the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, which is essential for viral replication. The diketo acid functionality is crucial for chelating the divalent metal ions (typically Mg²⁺ or Mn²⁺) in the active site of the endonuclease.

Tomassini and colleagues identified a series of 4-substituted 2-dioxobutyric acid compounds that were highly selective for the polymerase of influenza A and B viruses.[1] These compounds specifically inhibited the endonuclease activity with IC₅₀ values in the low micromolar to nanomolar range.[1] While the specific derivative from this compound was not detailed in this particular study, the research highlights the potential of this class of molecules as anti-influenza agents.

Figure 2: Mechanism of action for 4-aryl-2,4-dioxobutanoate derivatives as influenza PA endonuclease inhibitors.

Antiretroviral Activity: HIV-1 Integrase Inhibition

The 2,4-dioxobutanoic acid scaffold is also a well-established pharmacophore for the inhibition of HIV-1 integrase, a key enzyme in the retroviral life cycle. This enzyme is responsible for inserting the viral DNA into the host cell's genome. Similar to the influenza endonuclease, HIV-1 integrase is a metalloenzyme, and the diketo acid moiety of these inhibitors chelates the divalent metal ions in the active site, preventing the strand transfer reaction.

Studies on aryldiketo acids (ADKs) have demonstrated their potent inhibitory activity against HIV-1 integrase. The redox properties of these compounds, influenced by the substitution on the aryl ring, play a role in their interaction with the enzyme's active site. The 4-(4-methylphenyl) substitution of the title compound provides a lipophilic character that can be further optimized to enhance binding affinity and cell permeability.

Glycolic Acid Oxidase Inhibition

Derivatives of 4-substituted 2,4-dioxobutanoic acids have also been synthesized and evaluated as inhibitors of glycolic acid oxidase.[2] This enzyme is involved in the metabolic pathway of glycolate. Potent inhibitors from this class of compounds were identified, with IC₅₀ values in the nanomolar range.[2] The study highlighted the importance of lipophilic substituents at the 4-position of the butanoic acid chain for potent inhibition.[2] This suggests that derivatives of this compound could be promising candidates for targeting this enzyme.

Potential as Anti-inflammatory and Antibacterial Agents

The versatility of the 4-aryl-2,4-dioxobutanoate scaffold extends to other therapeutic areas. For instance, derivatives have been designed and synthesized as selective CB2 receptor agonists, which have shown in vivo anti-inflammatory activity.[3] Furthermore, novel aryldiketo acids have been evaluated for their antibacterial activity against multidrug-resistant bacterial strains. These findings open up additional avenues for the exploration of derivatives synthesized from this compound.

Experimental Protocols: A Framework for Investigation

For researchers aiming to explore the biological activities of derivatives of this compound, the following experimental workflows provide a validated starting point.

Protocol 1: Synthesis of 4-Aryl-2,4-dioxobutanoic Acid Derivatives

-

Synthesis of the Methyl Ester:

-

To a solution of sodium methoxide in dry methanol, add 4'-methylacetophenone and dimethyl oxalate at 0-5 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Quench the reaction with an acidic solution (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

-

Hydrolysis to the Carboxylic Acid:

-

Treat the methyl ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture and extract the carboxylic acid derivative.

-

-

Amide Coupling for Library Generation:

-

Activate the carboxylic acid with a coupling agent (e.g., HBTU, HATU).

-

Add the desired amine and a non-nucleophilic base (e.g., DIEA).

-

Stir at room temperature until the reaction is complete.

-

Purify the resulting amide derivative by chromatography.

-

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of the target enzyme (e.g., influenza PA endonuclease, HIV-1 integrase) in the appropriate assay buffer.

-

Prepare a stock solution of the substrate for the enzyme.

-

-

Inhibitor Preparation:

-

Dissolve the synthesized derivatives in DMSO to create stock solutions.

-

Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Procedure:

-

In a microplate, add the assay buffer, the enzyme, and the inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a specified time.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring a detectable signal (e.g., fluorescence, absorbance) over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Quantitative Data Summary

| Compound Class | Target Enzyme/Receptor | Reported Activity (IC₅₀) | Reference |

| 4-Substituted 2-Dioxobutyric Acids | Influenza Polymerase Endonuclease | 0.19 µM to 21.3 µM | [1] |

| 4-Substituted 2,4-Dioxobutanoic Acids | Glycolic Acid Oxidase | As low as 6 x 10⁻⁸ M | [2] |

Conclusion and Future Perspectives

This compound is a chemically tractable and highly valuable starting material for the synthesis of a diverse range of biologically active compounds. While the direct therapeutic application of this specific ester has not been extensively reported, its core scaffold, the 4-aryl-2,4-dioxobutanoic acid moiety, is a proven pharmacophore with significant potential in antiviral, antiretroviral, and other therapeutic areas. The ability of this scaffold to chelate metal ions in the active sites of key metalloenzymes provides a clear mechanistic basis for its activity.

Future research should focus on the synthesis and screening of novel derivatives of this compound against a broader range of biological targets. The systematic modification of the tolyl group and the ester functionality can lead to the discovery of new lead compounds with improved potency, selectivity, and pharmacokinetic properties. The insights provided in this guide are intended to facilitate these discovery efforts and underscore the latent therapeutic potential held within this versatile chemical entity.

References

- 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. (2025).

- Cvijetić, I. N., et al. (2017). Redox properties of alkyl-substituted 4-aryl-2,4-dioxobutanoic acids. Journal of the Serbian Chemical Society, 82(3), 303–316. [Link]

- ChemInform Abstract: 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. (2025).

- Inhibitors of glycolic acid oxidase.

- Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. (n.d.).

Sources

Unlocking the Therapeutic Potential of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate: A Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a strategic framework for the identification and validation of potential therapeutic targets for the compound Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate. As a Senior Application Scientist, this document moves beyond a simple listing of possibilities to offer a scientifically-grounded, multi-pronged approach, integrating established biochemical principles with actionable experimental and computational workflows. Given the current absence of direct research on this specific molecule, this guide is designed to empower researchers with the rationale and methodologies to pioneer the exploration of its therapeutic relevance.

Introduction: The Therapeutic Promise of the α-Keto Ester Scaffold

This compound belongs to the α-keto ester class of compounds, a chemical scaffold of significant interest in medicinal chemistry. The electrophilic nature of the α-dicarbonyl moiety is a key feature, rendering these molecules capable of interacting with nucleophilic residues in protein active sites. Structurally related compounds, such as α-ketoamides and other 4-aryl-2,4-dioxobutanoates, have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antifungal properties. This precedent provides a strong rationale for the systematic investigation of this compound as a potential therapeutic agent.

This guide will delineate two primary, high-probability target classes for this compound—serine/cysteine proteases and the Keap1-Nrf2 antioxidant response pathway. For each, we will explore the mechanistic basis for the hypothesis and provide a comprehensive strategy for target identification and validation.

High-Priority Target Class 1: Serine and Cysteine Proteases

The α-keto group of this compound can act as a "warhead," forming a reversible covalent bond with the catalytic serine or cysteine residues found in the active sites of many proteases. This mode of inhibition is a well-established strategy in drug design.

Mechanistic Rationale

Serine and cysteine proteases utilize a catalytic triad, including a nucleophilic serine or cysteine residue, to hydrolyze peptide bonds. The electrophilic carbon of the α-keto group in our compound of interest is susceptible to nucleophilic attack by the hydroxyl group of serine or the thiol group of cysteine. This can lead to the formation of a stable hemiacetal or hemithioacetal adduct, respectively, effectively inhibiting the enzyme's catalytic activity. Peptidyl α-keto esters have been successfully developed as inhibitors for a range of proteases, including calpains and caspases.

A noteworthy specific target within this class is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that degrades endocannabinoids. Inhibition of FAAH has analgesic and anti-inflammatory effects, making it an attractive therapeutic target.

Experimental Workflow for Protease Target Identification and Validation

A multi-step approach is recommended to identify and validate potential protease targets.

The initial step is to determine if this compound exhibits inhibitory activity against a panel of representative serine and cysteine proteases.

Protocol: General Protease Activity Assay

This protocol is adaptable for various proteases using a fluorogenic or chromogenic substrate.

-

Reagents and Materials:

-

Purified protease of interest (e.g., trypsin, chymotrypsin, cathepsin B, papain).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

Fluorogenic or chromogenic substrate specific to the protease.

-

This compound stock solution in DMSO.

-

96-well microplate (black for fluorescence, clear for absorbance).

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 50 µL of the diluted compound or vehicle control (DMSO in Assay Buffer).

-

Add 25 µL of the protease solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the substrate solution.

-

Immediately measure the fluorescence or absorbance at regular intervals for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration and determine the IC50 value.

-

If broad-spectrum activity is observed, the next step is to identify the specific protein targets in a complex biological sample. Activity-Based Protein Profiling (ABPP) is a powerful technique for this purpose.

Protocol: Activity-Based Protein Profiling (ABPP)

This generalized protocol outlines the competitive ABPP approach.

-

Reagents and Materials:

-

Cell lysate or tissue homogenate.

-

Broad-spectrum activity-based probe for serine or cysteine proteases (e.g., fluorophosphonate-based for serine proteases, iodoacetamide-based for cysteine proteases) with a reporter tag (e.g., biotin or a fluorescent dye).

-

This compound.

-

Streptavidin-agarose beads (for biotinylated probes).

-

SDS-PAGE gels and Western blotting reagents or mass spectrometry facility.

-

-

Procedure:

-

Pre-incubate aliquots of the proteome with varying concentrations of this compound or vehicle control for 30 minutes.

-

Add the activity-based probe to each aliquot and incubate for another 30 minutes.

-

If a fluorescent probe is used, separate the proteins by SDS-PAGE and visualize the labeled proteases using a gel imager. A decrease in fluorescence intensity of a band in the presence of the compound indicates target engagement.

-

If a biotinylated probe is used, enrich the probe-labeled proteins using streptavidin-agarose beads.

-

Elute the bound proteins and analyze by SDS-PAGE and subsequent mass spectrometry to identify the proteins that show reduced labeling in the presence of the compound.

-

CETSA is a method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Reagents and Materials:

-

Intact cells of interest.

-

This compound.

-

Lysis buffer with protease inhibitors.

-

Antibody against the putative target protein.

-

Western blotting reagents.

-

-

Procedure:

-

Treat cells with the compound or vehicle control.

-

Heat the cell suspensions in a PCR cycler to a range of temperatures.

-

Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble target protein at each temperature by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

-

Visualization of the Protease Target Identification Workflow

Workflow for protease target identification.

High-Priority Target Class 2: The Keap1-Nrf2 Antioxidant Response Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is targeted for degradation by the Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes.

Mechanistic Rationale

While this compound is not a classic Michael acceptor, the electrophilicity of its dicarbonyl moiety could potentially lead to a reaction with the highly reactive cysteine sensors of Keap1. This interaction would disrupt the Keap1-Nrf2 complex, leading to Nrf2 stabilization and the subsequent activation of the antioxidant response element (ARE) in the promoter region of its target genes.

Experimental Workflow for Nrf2 Pathway Activation

A luciferase reporter assay is a robust method to screen for Nrf2 activators.

Protocol: Nrf2/ARE Luciferase Reporter Assay

-

Reagents and Materials:

-

A cell line stably transfected with a luciferase reporter construct driven by an ARE promoter (e.g., HepG2-ARE-Luc).

-

This compound.

-

Known Nrf2 activator as a positive control (e.g., sulforaphane).

-

Luciferase assay reagent.

-

96-well white, clear-bottom plates.

-

Luminometer.

-

-

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the compound, positive control, or vehicle control for 16-24 hours.

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

An increase in luciferase activity indicates activation of the Nrf2 pathway.

-

To confirm that the observed reporter activity translates to the upregulation of endogenous Nrf2 target genes, quantitative PCR (qPCR) can be performed.

Protocol: qPCR for Nrf2 Target Genes

-

Reagents and Materials:

-

Cell line of interest.

-

This compound.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix and primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH).

-

qPCR instrument.

-

-

Procedure:

-

Treat cells with the compound or vehicle control for an appropriate time (e.g., 6-24 hours).

-

Extract total RNA and synthesize cDNA.

-

Perform qPCR to measure the relative expression levels of Nrf2 target genes.

-

A significant increase in the mRNA levels of HMOX1 and NQO1 confirms Nrf2 pathway activation.

-

An enzyme-linked immunosorbent assay (ELISA) can be used to determine if the compound directly disrupts the interaction between Keap1 and Nrf2.

Protocol: Keap1-Nrf2 Interaction ELISA

-

Reagents and Materials:

-

Recombinant full-length Keap1 and Nrf2 proteins.

-

High-binding 96-well plate.

-

Primary antibodies against Nrf2 and a labeled secondary antibody.

-

Substrate for the secondary antibody's enzyme.

-

This compound.

-

-

Procedure:

-

Coat the 96-well plate with recombinant Keap1 protein.

-

Block the plate to prevent non-specific binding.

-

In a separate plate, pre-incubate recombinant Nrf2 with serial dilutions of the compound.

-

Transfer the Nrf2-compound mixtures to the Keap1-coated plate and incubate to allow binding.

-

Wash the plate to remove unbound Nrf2.

-

Add the primary antibody against Nrf2, followed by the labeled secondary antibody.

-

Add the substrate and measure the signal.

-

A decrease in signal indicates that the compound inhibits the Keap1-Nrf2 interaction.

-

Visualization of the Nrf2 Signaling Pathway

Proposed Nrf2 activation pathway.

In Silico Target Prediction: A Complementary Approach

Computational methods can provide valuable insights into the potential targets of a small molecule, helping to prioritize experimental efforts.

Methodologies

-

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Docking this compound against a library of protein structures, particularly proteases, can identify potential binding partners.

-

Pharmacophore Modeling: This involves identifying the essential steric and electronic features of a molecule that are necessary for its biological activity. A pharmacophore model can be used to screen virtual libraries for other molecules with similar features and known targets.

-

Web-based Prediction Tools: Several online servers, such as SwissTargetPrediction and TargetHunter, utilize a combination of 2D and 3D similarity measures to predict the targets of a small molecule by comparing it to a large database of known bioactive compounds.

Data Summary of In Silico Approaches

| Method | Principle | Output | Application |

| Molecular Docking | Predicts binding mode and affinity based on scoring functions. | Binding energy, pose, and key interactions. | Prioritize potential targets for in vitro screening. |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | A 3D model of essential features. | Virtual screening of compound libraries. |

| Similarity-based Prediction | Compares the query molecule to a database of known ligands. | A ranked list of probable targets. | Rapid hypothesis generation. |

Conclusion and Future Directions

The therapeutic potential of this compound is currently untapped. This guide provides a robust, evidence-based framework for its systematic investigation. The high probability of interaction with serine/cysteine proteases and the Keap1-Nrf2 pathway offers exciting avenues for research. By employing the integrated experimental and computational workflows detailed herein, researchers can efficiently identify and validate the molecular targets of this compound, paving the way for its potential development as a novel therapeutic agent for a range of diseases. Future work should focus on lead optimization to enhance potency and selectivity for the identified targets, as well as comprehensive in vivo studies to establish its efficacy and safety profile.

References

- Li, Z., Patil, G. S., Golubski, Z. E., Hori, H., Tehrani, K., Foreman, J. E., Eveleth, D. D., Bartus, R. T., & Powers, J. C. (1993). Peptide alpha-keto ester, alpha-keto amide, and alpha-keto acid inhibitors

The Versatile 1,3-Dicarbonyl Synthon: A Technical Guide to the Role of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate in Modern Organic Synthesis

Abstract

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate is a highly functionalized β-ketoester that has emerged as a powerful and versatile building block in contemporary organic synthesis. Its unique 1,3-dicarbonyl motif, flanked by a methyl ester and a p-tolyl group, provides a rich platform for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis and application of this key intermediate, with a particular focus on its pivotal role in the construction of biologically relevant heterocyclic scaffolds. Detailed, field-proven protocols for its synthesis and its utilization in the preparation of pyrazoles, pyridazinones, and dihydropyrimidines are presented, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the synthetic potential of this valuable compound.

Introduction: Unveiling a Privileged Synthetic Intermediate

In the landscape of organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount for the efficient construction of complex molecular architectures. This compound, a member of the aroylpyruvate class, represents a quintessential example of such a synthon. The inherent reactivity of its vicinal carbonyl groups, coupled with the tunable electronic nature of the aromatic ring, makes it an attractive precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide will illuminate the synthetic pathways to access this key intermediate and delve into its application in three major areas of heterocyclic synthesis:

-

Pyrazole Formation: Leveraging the 1,3-dicarbonyl system for classical condensation reactions with hydrazine derivatives.

-

Pyridazinone Synthesis: Utilizing its precursor, 4-(4-methylphenyl)-4-oxobutanoic acid, for the construction of the six-membered pyridazinone ring.

-

Multicomponent Reactions: Employing the β-ketoester functionality in Biginelli-type reactions for the efficient assembly of dihydropyrimidines.

Each section will provide not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations, thereby offering a robust and practical framework for synthetic chemists.

Synthesis of this compound and its Precursor

The journey to harnessing the synthetic utility of this compound begins with its efficient preparation. A common and logical two-step approach involves the initial synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid, followed by its conversion to the target β-ketoester.

Step 1: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

The synthesis of the γ-ketoacid precursor is readily achieved through a well-established Friedel-Crafts acylation of toluene with succinic anhydride. The use of a Lewis acid catalyst, such as aluminum chloride, facilitates the electrophilic aromatic substitution.

Reaction Scheme:

Caption: Friedel-Crafts acylation for precursor synthesis.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add succinic anhydride (1.0 eq) portion-wise.

-

Slowly add toluene (1.1 eq) to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(4-methylphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of this compound via Claisen Condensation

The target β-ketoester is synthesized through a Claisen condensation. This involves the initial esterification of the carboxylic acid to its methyl ester, followed by condensation with dimethyl oxalate in the presence of a strong base like sodium methoxide.

Reaction Scheme:

An In-Depth Technical Guide to Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, a β-keto ester with the chemical formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol , is a versatile building block in modern organic synthesis. Its unique structural motif, featuring a reactive 1,3-dicarbonyl system coupled with an aromatic p-tolyl group, makes it a valuable precursor for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of its synthesis, detailed characterization, and potential applications in medicinal chemistry, agrochemicals, and materials science, offering field-proven insights for researchers and developers.

The core structure of this compound is of significant interest due to the prevalence of the aroylpyruvate scaffold in biologically active compounds. While this specific ester is a valuable intermediate, its broader class of aryl-2,4-dioxobutanoates has been explored for various therapeutic applications.

Synthesis of this compound: A Crossed Claisen Condensation Approach

The most common and efficient method for the synthesis of this compound is the crossed Claisen condensation. This carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. In this specific case, the reaction occurs between a methyl ester of 4-methylbenzoic acid (methyl p-toluate) and dimethyl oxalate.

Underlying Principles of the Crossed Claisen Condensation

The Claisen condensation is a cornerstone of organic synthesis for the formation of β-keto esters. The reaction is driven by the formation of a highly stabilized enolate anion of the resulting β-dicarbonyl product. A key consideration in a crossed Claisen condensation, where two different esters are used, is to control the reaction to favor the desired product and minimize self-condensation side products. This is typically achieved by using one ester that cannot form an enolate (an "acceptor" ester) and another that can (a "donor" ester). In the synthesis of this compound, dimethyl oxalate serves as the acceptor ester as it lacks α-hydrogens, while methyl p-toluate, after conversion to its enolate, acts as the donor.

The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the donor ester without competing nucleophilic attack on the ester carbonyls. Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly employed for this purpose.

Reaction Mechanism

The synthesis proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium hydride, deprotonates the α-carbon of methyl p-toluate to form a resonance-stabilized enolate.

-